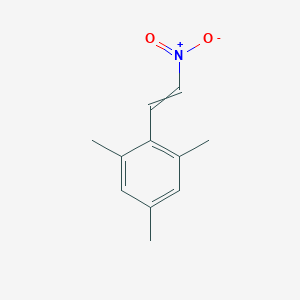

1,3,5-Trimethyl-2-(2-nitroethenyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

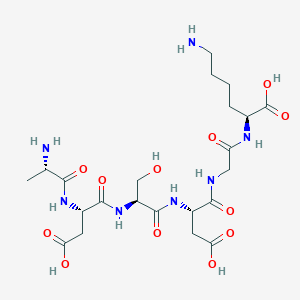

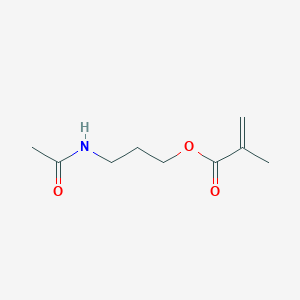

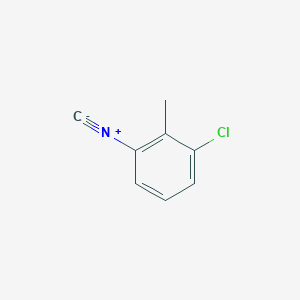

1,3,5-Trimethyl-2-(2-nitroethenyl)benzene, also known as TMB or NitroTMB, is a chemical compound with a molecular formula of C12H13NO2. It is a yellow crystalline solid that is used in scientific research for its unique properties. TMB is commonly used as a substrate in enzyme assays, and it has been studied for its potential as a fluorescent probe for biological imaging. In

Mécanisme D'action

The mechanism of action of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene in enzyme assays involves the oxidation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by HRP or ALP. HRP catalyzes the oxidation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by hydrogen peroxide to form a radical cation, which is further oxidized to form a blue-colored product. ALP catalyzes the dephosphorylation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene to form a phenol, which is then oxidized by atmospheric oxygen to form a yellow-colored product. The mechanism of action of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene as a fluorescent probe involves the activation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by reactive oxygen species (ROS) in living cells. ROS oxidize 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene to form a fluorescent product, which can be detected by fluorescence microscopy.

Effets Biochimiques Et Physiologiques

1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has no known direct biochemical or physiological effects on living organisms. However, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be used to study the activity of enzymes, such as HRP and ALP, which are involved in various biochemical and physiological processes. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can also be used to visualize the localization and dynamics of biomolecules in living cells, providing insights into their functions and interactions.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene in lab experiments include its high sensitivity, low background signal, and compatibility with various detection methods. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is also relatively easy to synthesize and modify, making it a versatile substrate for enzyme assays and fluorescent imaging. However, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has some limitations, such as its potential toxicity to living cells and its susceptibility to interference from other compounds in complex biological samples.

Orientations Futures

There are several future directions for the research and development of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene. One direction is to improve the sensitivity and specificity of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene-based assays by optimizing the reaction conditions and developing new detection methods. Another direction is to explore the potential of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene as a fluorescent probe for in vivo imaging and diagnosis of diseases. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can also be modified to target specific biomolecules or cellular compartments, enabling more precise and selective imaging. Furthermore, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be conjugated with therapeutic agents, such as drugs or antibodies, to enable targeted delivery and treatment of diseases.

Méthodes De Synthèse

The synthesis of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene involves the reaction of 2-nitroethanol with 1,3,5-trimethyl-2-bromobenzene in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene. The yield of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Applications De Recherche Scientifique

1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is widely used in scientific research as a substrate for enzyme assays. It is commonly used as a chromogenic substrate for horseradish peroxidase (HRP) and alkaline phosphatase (ALP) assays. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is oxidized by HRP or ALP to form a colored product, which can be detected by spectrophotometry. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has also been studied as a fluorescent probe for biological imaging. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be conjugated with biomolecules, such as proteins or nucleic acids, to enable visualization of their localization and dynamics in living cells.

Propriétés

IUPAC Name |

1,3,5-trimethyl-2-(2-nitroethenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHLPYVSGULXDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trimethyl-2-(2-nitroethenyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)

![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)